molecular formula C20H19FN6O3 B2972335 benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021254-12-5

benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2972335
CAS No.: 1021254-12-5
M. Wt: 410.409
InChI Key: ZMFAVVMBBIVAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in many natural products and pharmaceuticals . It also contains a 1H-tetrazol-5-yl group, which is a type of heterocyclic compound that has been used in various pharmaceuticals due to its bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the compound’s aromaticity, while the 1H-tetrazol-5-yl and piperazin-1-yl groups could potentially form hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the benzo[d][1,3]dioxol-5-yl, 1H-tetrazol-5-yl, and piperazin-1-yl groups .

Scientific Research Applications

Synthesis and Structural Exploration

Research into compounds with complex structures, including those with benzo[d][1,3]dioxol-5-yl groups and piperazine derivatives, often involves synthesis and structural exploration to understand their chemical properties and potential biological activities. For example, studies on the synthesis and structural analysis of novel heterocyclic compounds with potential bioactive properties explore their antiproliferative activity and molecular interactions, employing techniques such as X-ray diffraction and Hirshfeld surface analysis to elucidate their crystal structures and stability mechanisms (S. Benaka Prasad et al., 2018). These methodologies are crucial for advancing the development of new therapeutic agents and understanding their interactions at the molecular level.

Antimicrobial and Biological Evaluation

Compounds within this class have been evaluated for their antimicrobial properties and potential as anticonvulsant agents. For instance, derivatives of piperazine and benzoxazole have been synthesized and tested for their efficacy against various bacterial and fungal strains, showing variable and modest activity (N. Patel et al., 2011). Such studies are instrumental in the search for new antimicrobial agents that can address the rising challenge of antibiotic resistance.

Molecular Interaction Studies

Investigations into the molecular interactions of these compounds with biological targets are essential for drug development. For example, the analysis of how certain piperazine derivatives interact with cannabinoid receptors provides insights into their potential therapeutic applications and helps in the design of drugs with specific receptor affinities (J. Shim et al., 2002). Understanding these interactions at a molecular level is crucial for the rational design of new therapeutics with optimized efficacy and minimized side effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its bioactivity .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c21-15-2-1-3-16(11-15)27-19(22-23-24-27)12-25-6-8-26(9-7-25)20(28)14-4-5-17-18(10-14)30-13-29-17/h1-5,10-11H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFAVVMBBIVAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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